molecular formula C13H12N2OS B4744535 2-methyl-3-phenyl-N-1,3-thiazol-2-ylacrylamide

2-methyl-3-phenyl-N-1,3-thiazol-2-ylacrylamide

Cat. No.: B4744535
M. Wt: 244.31 g/mol
InChI Key: NMSJVSMDGGLYBX-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-phenyl-N-1,3-thiazol-2-ylacrylamide, also known as MPTA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the family of thiazole molecules and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-methyl-3-phenyl-N-1,3-thiazol-2-ylacrylamide is not well understood. However, it is believed to exert its biological activities by modulating various signaling pathways in cells. For example, this compound has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to modulate the expression of certain genes that are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to exhibit potent antifungal and antibacterial activities by disrupting the cell membrane of these microorganisms. In addition, this compound has been found to reduce inflammation and oxidative stress, which are implicated in the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methyl-3-phenyl-N-1,3-thiazol-2-ylacrylamide in lab experiments is its broad spectrum of biological activities. This makes it a useful tool for studying various diseases and their underlying mechanisms. However, one of the limitations of using this compound is its potential toxicity. High doses of this compound have been found to exhibit cytotoxic effects on normal cells. Therefore, caution should be taken when using this compound in lab experiments.

Future Directions

There are several future directions for the study of 2-methyl-3-phenyl-N-1,3-thiazol-2-ylacrylamide. One of the areas of interest is the development of new drugs based on the structure of this compound. This could lead to the discovery of new drugs for the treatment of various diseases. Another area of interest is the elucidation of the mechanism of action of this compound. This could provide valuable insights into the underlying mechanisms of various diseases and aid in the development of new drugs. Finally, the potential use of this compound as a diagnostic tool for the detection of various diseases is also an area of interest for future research.

Scientific Research Applications

2-methyl-3-phenyl-N-1,3-thiazol-2-ylacrylamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer, antifungal, and antibacterial activities. In addition, this compound has also been found to possess potent anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.

Properties

IUPAC Name

(E)-2-methyl-3-phenyl-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-10(9-11-5-3-2-4-6-11)12(16)15-13-14-7-8-17-13/h2-9H,1H3,(H,14,15,16)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSJVSMDGGLYBX-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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